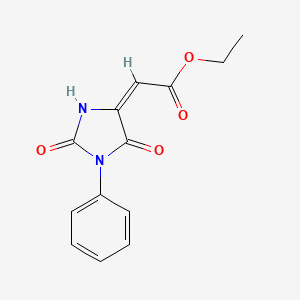

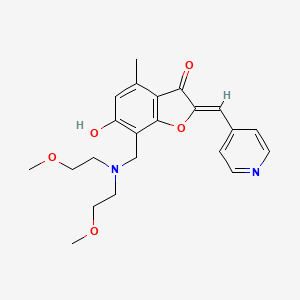

(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(E)-ethyl 2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate” is a type of imidazolidine derivative . Imidazolidine derivatives are key components of many bioactive compounds of both natural and synthetic origin .

Synthesis Analysis

The synthesis of similar compounds involves the treatment of isothiocyanate with potassium cyanide at room temperature, followed by cycloaddition with phenyl isocyanate as an electrophile . This forms an imidazolidine compound, which can then undergo imine hydrolysis with ethanolic HCl to produce a 4-thioxo-2,5-imidazolidinedione compound . This compound can be used as a key synthon for the preparation of a wide variety of new substituted imidazole compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include cycloaddition, imine hydrolysis, and condensation with different types of hydrazine derivatives . These reactions result in the formation of new series of compounds incorporating the imidazolidine moiety .Applications De Recherche Scientifique

Photocatalytic Ester Synthesis

Esters play a crucial role in natural products, pharmaceuticals, and fine chemicals. The esterification reaction has gained popularity in the photochemical field. Researchers have explored photochemical strategies to synthesize esters. For instance, Itoh’s group reported a reaction involving ethyl 2-bromo-2,2-difluoroacetate and olefins using fluorescein as a photocatalyst. The mechanism involves single electron transfer and generates an α-ester radical .

Multicomponent Reactions

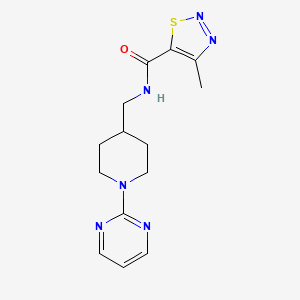

The compound’s reactivity allows for multicomponent reactions. Novel derivatives, such as ethyl 4-oxo-2-iminothiazolidin-5-ylidene acetate , have been synthesized through three-component coupling annulation of amines, isothiocyanates, and diethyl but-2-ynedioates .

Tetrahydroquinoline Synthesis

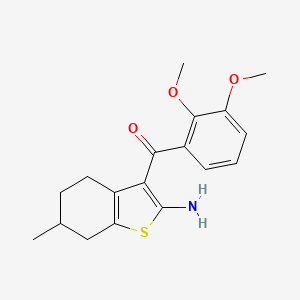

Researchers have developed a simple one-pot method for preparing highly substituted tetrahydroquinolines using ethyl 2-[(4E)-2,5-dioxo-1-phenylimidazolidin-4-ylidene]acetate . This method saves time during workup and minimizes reagent waste .

Drug Development

Esters are essential building blocks in pharmaceuticals. Notably, several drugs are ester derivatives, including clopidogrel , methylphenidate , fenofibrate , travoprost , prasugrel , oseltamivir , eszopiclone , and fluticasone . Investigating the potential of this compound in drug development is an exciting avenue.

Organic Synthesis

Versatile synthetic methods for esters remain a critical research topic. Beyond traditional Fisher esterification, photo-induced transformations offer new possibilities. Researchers continue to explore the synthesis of esters by photocatalytic strategies .

Propriétés

IUPAC Name |

ethyl (2E)-2-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-12(17)15(13(18)14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,14,18)/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUINFBYKYOTGBG-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2419388.png)

![6-(5-Bromofuran-2-yl)-3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2419390.png)

![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)

![1-Cyclohexyl-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea](/img/structure/B2419400.png)

![N-[(1-Pyrimidin-2-ylpiperidin-3-yl)methyl]prop-2-enamide](/img/structure/B2419401.png)

![N-[4-(3,4-Dimethyl-5-oxopiperazine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2419402.png)

![9-((4-(2-methylbenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2419409.png)